1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride
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Overview
Description
“1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C7H13N . It is also known as octahydrocyclopenta[c]pyrrole .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
This compound has a predicted density of 0.934±0.06 g/cm3 and a predicted boiling point of 165.0±8.0 °C . It’s soluble in water (1000g/L at 20℃) and has a refractive index of 1.478 .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Octahydrocyclopenta Pyrrole Derivatives : A study detailed the synthesis of 6a-hydroxy- and 6a-methoxy-derivatives of octahydrocyclopenta pyrrole carboxylates, outlining a process involving the oxalylation of enamine, followed by addition of water or methanol (Seo et al., 1994).
Transformations of Cyclopenta Pyrrole Compounds : Research demonstrated transformations of cyclopenta pyrrole compounds under different conditions, including changes when treated with hydroxylamine in alcohol and in hot dilute hydrochloric acid (Bell et al., 1977).
Mechanistic Observations in Syntheses : The Gewald syntheses of 2-aminothiophenes led to the co-production of octahydrocyclopenta pyrrole derivatives, providing insights into the synthetic mechanisms (Peet et al., 1986).
Selective Synthesis Using Pd-Catalysis : A study explored the selective synthesis of aryl octahydrocyclopenta pyrroles using Pd/phosphine-catalyzed reactions, providing insights into the influence of catalyst structure on product distribution and the underlying mechanisms (Ney & Wolfe, 2005).
Biologically Active Compounds and Analogs
Synthesis of a Chiral Proline Analogue from Camphor : Researchers reported the synthesis of a chiral, constrained proline analogue derived from camphor, highlighting a key intramolecular cyclisation step (Gorichko et al., 2002).
Synthesis of Octahydropyrano Pyrrole Carboxylic Acids : A study focused on synthesizing bicyclic amino acids from D-mannose for potential use in creating biologically active molecules and peptidomimetics (Ella-Menye et al., 2008).
Synthesis of GABA Analogue : Research developed a method for synthesizing a conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydrocyclopenta pyridine scaffold (Melnykov et al., 2018).
Synthesis of a Pharmacologically Important Intermediate : An efficient process for synthesizing a pharmacologically significant intermediate, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta pyrrole-2(1H)-carboxylate, was developed, highlighting its importance in diverse pharmacological activities (Bahekar et al., 2017).
Mechanism of Action
Safety and Hazards
When handling this compound, it’s important to avoid contact with skin, eyes, and respiratory tract to prevent irritation and injury . Appropriate protective equipment such as gloves, glasses, and lab coats should be worn. In case of contact or inhalation, the affected area should be rinsed with water and medical help should be sought .
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)6-2-1-5-3-9-4-7(5)6;/h5-7,9H,1-4H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGHCSGFMJLPRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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